molecular formula C24H25N5O2S B2795955 2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide CAS No. 1206985-15-0

2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2795955
CAS No.: 1206985-15-0
M. Wt: 447.56
InChI Key: KEVOAQBYCOHSGB-UHFFFAOYSA-N
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Description

2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen. The compound contains both a thiazole ring and a triazole ring, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

The synthesis of 2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common method involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling of the Rings:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of various oxidized derivatives, depending on the specific conditions used.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. This can lead to the formation of reduced derivatives, which may have different properties and applications.

    Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. This can be achieved using various reagents and conditions, depending on the desired product.

Scientific Research Applications

2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of other complex molecules

    Biology: The compound can be used as a probe to study various biological processes. Its ability to interact with specific biological targets makes it a useful tool for investigating the mechanisms of action of various biological molecules.

    Medicine: The compound has potential applications in the development of new drugs. Its unique structure and ability to interact with specific biological targets make it a promising candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable starting material for the synthesis of new polymers and other materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-5-31-20-12-10-19(11-13-20)29-17(4)21(27-28-29)24-26-16(3)22(32-24)23(30)25-14-18-8-6-15(2)7-9-18/h6-13H,5,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVOAQBYCOHSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCC4=CC=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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